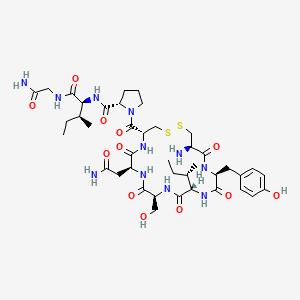
7-Tetradecanol
Übersicht
Beschreibung
7-Tetradecanol, also known as Tetradecan-7-ol , is a long-chain fatty alcohol. It has a molecular formula of C14H30O .
Synthesis Analysis
7-Tetradecanol can be synthesized by incorporating it into a eutectic mixture with other substances. For instance, it has been incorporated with myristic acid into hydroxylpropyl methyl cellulose (HPMC) to create a form-stable phase change material . Another study prepared tetradecanol–palmitic acid/expanded perlite composites containing carbon fiber (TD-PA/EP-CF CPCMs) using a vacuum impregnation method .Molecular Structure Analysis
The molecular structure of 7-Tetradecanol consists of a chain of 14 carbon atoms with a hydroxyl group (OH) attached to the 7th carbon atom .Chemical Reactions Analysis
While specific chemical reactions involving 7-Tetradecanol are not detailed in the search results, it’s worth noting that alcohols like 7-Tetradecanol can react with alkali metals, nitrides, and strong reducing agents to generate flammable and/or toxic gases .Physical And Chemical Properties Analysis
7-Tetradecanol is a solid at room temperature . Its molecular weight is 214.387 Da . The peak temperatures of melting and solidifying were found to be 34.61 and 31.09 °C respectively in one study .Wissenschaftliche Forschungsanwendungen
Thermal Energy Storage
7-Tetradecanol is used in the fabrication of composite phase change materials (PCMs) for thermal energy storage. These composites exhibit good thermal reliability and stability, making them suitable for temperature regulation in various systems .
Enhancing Thermal Conductivity
Graphene aerogels combined with 7-Tetradecanol enhance thermal conductivity and prevent leakage during phase transitions, which is crucial for maintaining energy efficiency in thermal systems .
Chemical Stability
The chemical stability of 7-Tetradecanol is leveraged in composite PCMs to ensure no adverse chemical reactions occur, preserving the integrity and longevity of the material .
Eutectic Mixtures
7-Tetradecanol forms eutectic mixtures with other compounds like myristic acid, which are then incorporated into materials like hydroxylpropyl methyl cellulose for advanced PCM applications .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
is a straight-chain saturated fatty alcohol with the molecular formula C14H30O . It is a white crystalline solid that is practically insoluble in water, soluble in diethyl ether, and slightly soluble in ethanol .
In general, fatty alcohols like 7-Tetradecanol can interact with lipid membranes, potentially affecting their fluidity and function .
Fatty alcohols are generally absorbed in the gastrointestinal tract and metabolized in the liver .
Fatty alcohols can have various biological effects, such as antimicrobial activity .
The action of 7-Tetradecanol can be influenced by various environmental factors. For example, the presence of other lipids can affect its solubility and absorption .
Eigenschaften
IUPAC Name |
tetradecan-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00338572 | |
| Record name | 7-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tetradecanol | |
CAS RN |
3981-79-1 | |
| Record name | 7-Tetradecanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Tetradecanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-TETRADECANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper discusses synthesizing maleic monoesters from various alcohols, including 7-tetradecanol. Why is the position of the hydroxyl group on the tetradecanol molecule (e.g., 7-tetradecanol vs. 1-tetradecanol) significant in the context of surfactant properties?
A1: While the paper doesn't directly compare the properties of surfactants derived from different isomers of tetradecanol, the position of the hydroxyl group can indeed influence surfactant behavior.
- Hydrophilic Head Group Orientation: The position of the hydroxyl group also impacts the orientation and hydration of the hydrophilic head group (in this case, the maleic monoester derived from the alcohol). This can affect the surfactant's solubility, surface tension-reducing abilities, and interactions with ions in solution, such as calcium ions, as explored in the paper [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


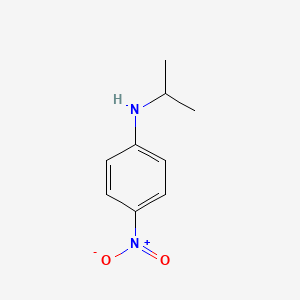
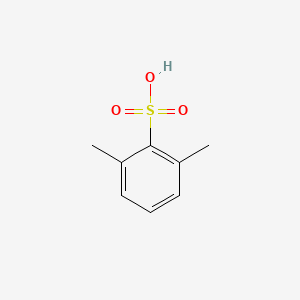
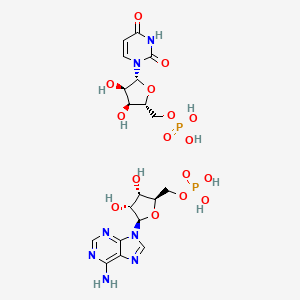


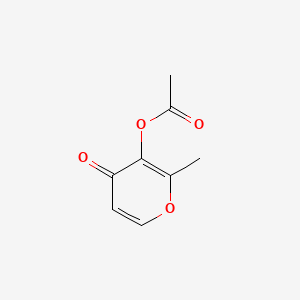
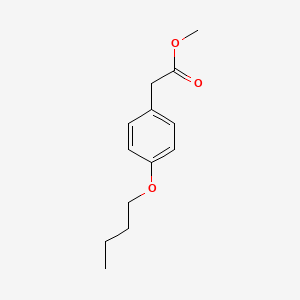
![Benzenamine, 3,3'-[sulfonylbis(4,1-phenyleneoxy)]bis-](/img/structure/B1583890.png)



